molecular formula C25H29F3N4OS B3062865 1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea CAS No. 452917-21-4

1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea

カタログ番号 B3062865
CAS番号: 452917-21-4
分子量: 490.6 g/mol
InChIキー: XVFIYMFVLGFALY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AVE-5997 is a small molecule drug that acts as a dopamine D3 receptor antagonist. It was initially developed by Sanofi for the treatment of schizophrenia and other related disorders. The compound has the molecular formula C25H29F3N4OS and a molecular weight of 490.59 g/mol .

準備方法

The preparation of AVE-5997 involves several synthetic routes and reaction conditionsThe specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .

化学反応の分析

AVE-5997 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: AVE-5997 can participate in substitution reactions where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

    Chemistry: The compound is used as a reference standard in analytical chemistry for the study of dopamine receptor antagonists.

    Biology: AVE-5997 is utilized in biological research to investigate the role of dopamine D3 receptors in various physiological and pathological processes.

    Medicine: The primary application of AVE-5997 is in the field of neuropsychopharmacology, where it has been studied for its potential therapeutic effects in treating schizophrenia and other psychiatric disorders.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting dopamine receptors.

作用機序

AVE-5997 exerts its effects by selectively antagonizing dopamine D3 receptors. This action inhibits the binding of dopamine to these receptors, thereby modulating the dopaminergic signaling pathways. The compound’s mechanism of action involves blocking the D3 receptors, which are primarily located in the limbic areas of the brain. This blockade is believed to contribute to the compound’s antipsychotic effects by reducing the hyperactivity of dopaminergic neurons .

類似化合物との比較

AVE-5997 is compared with other dopamine receptor antagonists, such as haloperidol, risperidone, and BP 897. While haloperidol and risperidone are nonselective D2/D3 antagonists, AVE-5997 is more selective for the D3 receptor. This selectivity is thought to reduce the side effects associated with D2 receptor antagonism, such as extrapyramidal symptoms. Similar compounds include:

特性

CAS番号

452917-21-4

分子式

C25H29F3N4OS

分子量

490.6 g/mol

IUPAC名

1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea

InChI

InChI=1S/C25H29F3N4OS/c1-18-4-7-20(8-5-18)30-24(33)29-10-2-3-11-31-12-14-32(15-13-31)22-17-34-23-16-19(25(26,27)28)6-9-21(22)23/h4-9,16-17H,2-3,10-15H2,1H3,(H2,29,30,33)

InChIキー

XVFIYMFVLGFALY-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)NC(=O)NCCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。